

# NF023 Hexasodium: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

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## Compound of Interest

Compound Name: NF023 hexasodium

Cat. No.: B1209529

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## Introduction

**NF023 hexasodium** is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP).[1] As a member of the suramin analogue family of compounds, it has been instrumental in the characterization of P2X receptor subtypes and their physiological roles.[2][3] Beyond its effects on P2X1 receptors, NF023 also exhibits inhibitory activity towards certain G-protein alpha subunits, specifically those of the Go/Gi family.[2][4] This dual activity makes it a valuable tool for dissecting complex signaling pathways involving both ionotropic and metabotropic purinergic signaling. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **NF023 hexasodium**, with a focus on its application in research and drug development.

## Chemical Structure and Properties

**NF023 hexasodium** is a large, symmetrical molecule with a complex aromatic structure. Its systematic IUPAC name is hexasodium;8-[[3-[[3-[(4,6,8-trisulfonat)naphthalen-1-yl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate.[5][6] The presence of six sulfonate groups renders the molecule highly water-soluble.[4][7]

## Table 1: Chemical and Physical Properties of NF023 Hexasodium

Property	Value	Reference(s)
Molecular Formula	C35H20N4Na6O21S6	[5][6]
Molecular Weight	1162.88 g/mol	[8][9]
IUPAC Name	hexasodium;8-[[[3-[[[3-[(4,6,8-trisulfonatophthalen-1-yl)carbamoyl]phenyl]carbamoyl amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate	[5][6]
CAS Number	104869-31-0	[8][9]
Appearance	Solid	[7]
Solubility	Soluble to 100 mM in water	[4][7]
Storage	Desiccate at room temperature. For long-term storage, -20°C is recommended.	[3][7]

## Biological Activity and Mechanism of Action

**NF023 hexasodium** is a selective and competitive antagonist of the P2X1 receptor.[1][3] It exhibits significantly higher affinity for the human P2X1 subtype compared to other P2X receptors.[1] The antagonistic effect is surmountable, meaning that increasing the concentration of the agonist (ATP) can overcome the inhibition by NF023.[1] In addition to its action on P2X1 receptors, NF023 has been shown to be a selective inhibitor of the  $\alpha$ -subunits of Go/Gi proteins.[2][4]

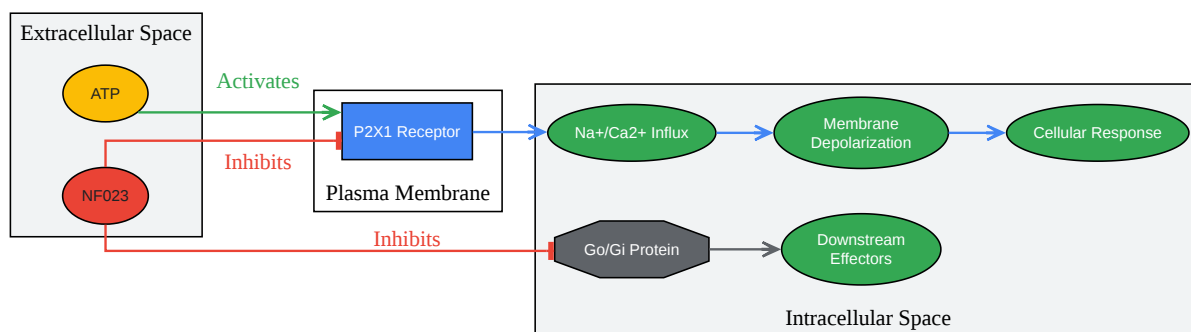
## Table 2: Biological Activity of NF023 Hexasodium

Target	Species	Assay	Value	Reference(s)
P2X1 Receptor	Human	IC50	0.21 $\mu$ M	[1]
P2X2 Receptor	Human	IC50	> 50 $\mu$ M	[1]
P2X3 Receptor	Human	IC50	28.9 $\mu$ M	[1]
P2X4 Receptor	Human	IC50	> 100 $\mu$ M	[1]
Go/Gi $\alpha$ -subunits	Recombinant	EC50	~300 nM	[2][4]

## Signaling Pathways

The primary mechanism of action of NF023 is the blockade of the P2X1 receptor, an ATP-gated ion channel. Activation of P2X1 receptors by ATP leads to the influx of cations, primarily Na<sup>+</sup> and Ca<sup>2+</sup>, resulting in membrane depolarization and the initiation of various downstream cellular responses. NF023 competitively binds to the receptor, preventing ATP from binding and activating the channel.

Furthermore, NF023 can modulate G-protein signaling by directly inhibiting the G $\alpha$  subunits of the Go/Gi family. This can impact a wide range of cellular processes that are regulated by G-protein coupled receptors (GPCRs).



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P2X1 Receptor and G-protein Signaling Pathways and Inhibition by NF023.

## Experimental Protocols

Detailed experimental protocols for the characterization of NF023 are crucial for reproducible research. Below are outlines of key experimental methodologies.

### Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This technique is used to study the effect of NF023 on P2X1 receptors expressed in *Xenopus* oocytes.

- **Oocyte Preparation:** *Xenopus laevis* oocytes are surgically removed and defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNA encoding the human P2X1 receptor and incubated to allow for receptor expression.
- **Electrophysiological Recording:**
  - An oocyte is placed in a recording chamber and perfused with a standard saline solution.
  - Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
  - The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).
- **Drug Application:**
  - ATP is applied to the oocyte to elicit an inward current mediated by the P2X1 receptors.
  - To test the antagonistic effect of NF023, oocytes are pre-incubated with NF023 for a defined period before co-application with ATP.
  - Concentration-response curves are generated by applying increasing concentrations of ATP in the absence and presence of different concentrations of NF023.

- **Data Analysis:** The inhibition of the ATP-induced current by NF023 is quantified to determine the IC50 value.[\[1\]](#)

## In Vivo Vasopressor Response in Pithed Rats

This in vivo assay assesses the effect of NF023 on the physiological response mediated by P2X1 receptors.

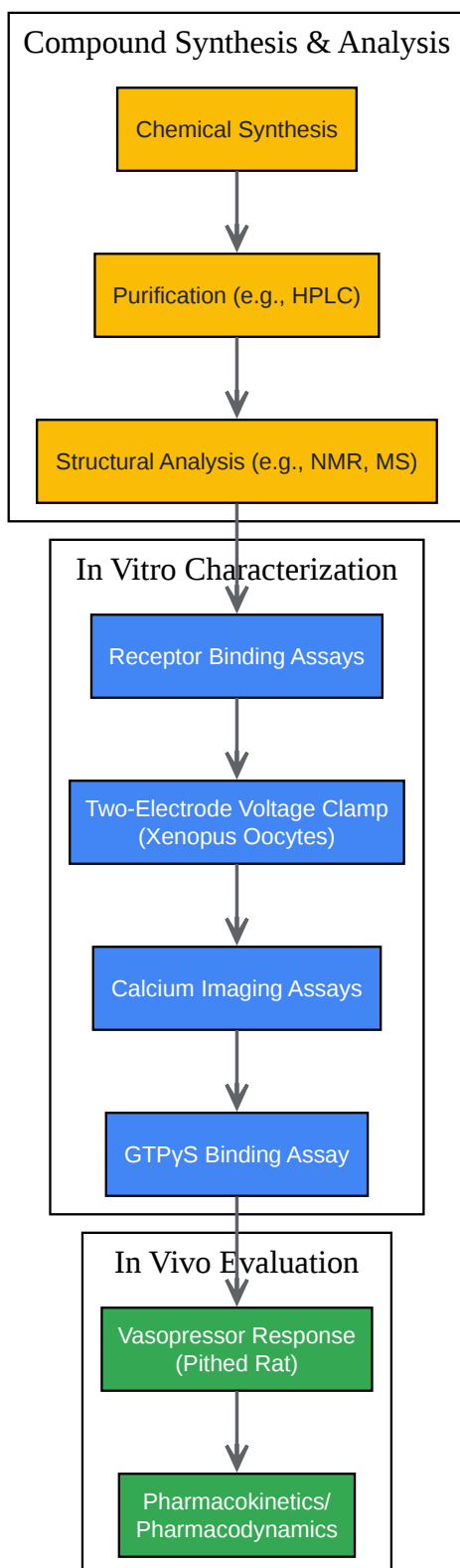
- **Animal Preparation:** Rats are anesthetized, and the spinal cord is pithed to eliminate central nervous system influences on blood pressure.
- **Catheterization:** The carotid artery is catheterized for blood pressure measurement, and the jugular vein is catheterized for drug administration.
- **Drug Administration:**
  - The P2X1 receptor agonist,  $\alpha,\beta$ -methylene ATP ( $\alpha,\beta$ -mATP), is administered intravenously to induce a vasopressor (blood pressure increasing) response.
  - NF023 is administered intravenously prior to the  $\alpha,\beta$ -mATP challenge to evaluate its antagonistic effect.
  - Noradrenaline can be used as a control to assess the specificity of NF023's effect.[\[3\]](#)
- **Data Analysis:** The inhibition of the  $\alpha,\beta$ -mATP-induced pressor response by NF023 is quantified.[\[3\]](#)

## GTPyS Binding Assay

This assay is used to determine the effect of NF023 on G-protein activation.

- **Membrane Preparation:** Cell membranes expressing the G-protein of interest are prepared.
- **Assay Components:** The assay mixture contains the cell membranes, a GPCR agonist (if studying receptor-mediated G-protein activation), and the non-hydrolyzable GTP analog,  $[35S]$ GTPyS.

- Incubation: NF023 is pre-incubated with the membranes before the addition of the agonist and [35S]GTPyS.
- Detection: The amount of [35S]GTPyS bound to the G $\alpha$  subunits is measured by scintillation counting after separating the membrane-bound radioactivity from the free radioactivity.
- Data Analysis: The inhibition of agonist-stimulated [35S]GTPyS binding by NF023 is used to determine its EC50 value for G-protein inhibition.[\[2\]](#)



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General Experimental Workflow for the Characterization of NF023.

## Conclusion

**NF023 hexasodium** is a well-characterized and valuable pharmacological tool for studying purinergic signaling. Its selectivity for the P2X1 receptor, combined with its inhibitory action on Go/Gi proteins, provides a unique profile for dissecting complex biological processes. The data and experimental outlines presented in this technical guide are intended to support researchers and drug development professionals in the effective application of this compound in their studies. Further investigation into the therapeutic potential of NF023 and its analogs may lead to the development of novel treatments for a variety of conditions where P2X1 and Go/Gi signaling play a critical role.

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